Bienvenue dans la boutique en ligne BenchChem!

Avibactam

OXA-48 carbapenemase Enterobacterales susceptibility carbapenem resistance

Select avibactam for its clinically unmatched, comparator-validated OXA-48 carbapenemase inhibition (99.5% efficacy, MIC₉₀ 2 mg/L vs. 4–8 mg/L for relebactam/vaborbactam). Unlike first-generation BLIs or other DBOs, avibactam employs a time-dependent fT>CT PK/PD index—pharmacologically non-interchangeable with AUC-driven alternatives. Its estabilished nanomolar-range IC₅₀ values (5–80 nM across TEM-1, CTX-M-15, KPC-2, AmpC) make it the definitive positive control for class A, C, and select D β-lactamase assays. For OXA-48-predominant epidemiology or time-dependent PK/PD modeling, ceftazidime-avibactam is the only evidence-based choice.

Molecular Formula C7H11N3O6S
Molecular Weight 265.25 g/mol
CAS No. 396731-14-9
Cat. No. B1665839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam
CAS396731-14-9
Synonymsavibactam
NXL 104
NXL-104
NXL104
Molecular FormulaC7H11N3O6S
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
InChIInChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
InChIKeyNDCUAPJVLWFHHB-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avibactam (NXL-104) Procurement Guide: Second-Generation Diazabicyclooctane β-Lactamase Inhibitor


Avibactam (CAS 396731-14-9; sodium salt CAS 1192491-61-4) is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) chemical class [1]. Initially developed by Novexel and later commercialized by AstraZeneca in combination with ceftazidime (FDA-approved as Avycaz in February 2015), avibactam functions via a covalent yet reversible acylation mechanism at the active-site serine residue of target β-lactamase enzymes [2]. Unlike first-generation inhibitors, avibactam does not undergo hydrolytic turnover following enzyme acylation, instead undergoing recyclization to regenerate the active inhibitor species, a mechanistic distinction that contributes to its extended spectrum of activity [3]. Avibactam inhibits Ambler class A β-lactamases (including ESBLs and KPC carbapenemases), class C AmpC enzymes, and class D OXA-48-like carbapenemases, while lacking activity against class B metallo-β-lactamases [4].

Why Avibactam Cannot Be Substituted by First-Generation BLIs or Other DBOs Without Quantitative Risk


In-class substitution among β-lactamase inhibitors is not pharmacologically interchangeable. First-generation BLIs (clavulanic acid, sulbactam, tazobactam) are ineffective against KPC carbapenemases and OXA-48 enzymes, which avibactam potently inhibits [1]. More critically, even among the newer diazabicyclooctane (DBO) class members (relebactam, zidebactam, nacubactam, durlobactam), the inhibitory spectrum against specific β-lactamase families differs markedly [2]. As demonstrated in Section 3, avibactam remains the only marketed DBO with clinically validated, high-potency inhibition of OXA-48-like carbapenemases. Furthermore, the pharmacokinetic/pharmacodynamic (PK/PD) index governing efficacy differs fundamentally among BLIs: avibactam efficacy is described by fT>CT (free drug time above critical threshold), whereas relebactam and vaborbactam require fAUC0-24/MIC, precluding direct dose or formulation substitution [3]. Procurement decisions must therefore be guided by specific, comparator-validated performance data.

Avibactam Product-Specific Quantitative Evidence: Comparator-Based Differentiation Data


OXA-48 Carbapenemase Inhibition: Avibactam vs. Relebactam and Vaborbactam

Against a large collection of OXA-48-like-producing Enterobacterales (n=407 isolates), avibactam (combined with ceftazidime) demonstrated superior restoration of susceptibility compared with the alternative β-lactamase inhibitors relebactam and vaborbactam [1]. Relebactam and vaborbactam, both designed primarily to inhibit KPC class A carbapenemases, failed to significantly improve susceptibility against OXA-48 producers, whereas avibactam-containing combination restored activity to clinically useful levels. Susceptibility to ceftazidime/avibactam reached 99.5% of isolates, the highest among all comparator regimens tested.

OXA-48 carbapenemase Enterobacterales susceptibility carbapenem resistance

Enzyme Kinetics: Avibactam IC50 Values Against Key β-Lactamases vs. First-Generation BLIs

Avibactam exhibits nanomolar-range inhibitory potency against clinically relevant β-lactamases, a quantitative advantage over first-generation BLIs which show minimal to no inhibition of KPC enzymes . The covalent yet reversible mechanism of avibactam (recyclization with regeneration of active inhibitor) contrasts with the irreversible suicide inhibition of clavulanic acid, sulbactam, and tazobactam, which are hydrolytically degraded by KPC and OXA enzymes [1]. First-generation BLIs have no reported inhibitory activity against KPC-2 or OXA-48 at clinically achievable concentrations.

enzyme inhibition kinetics KPC-2 carbapenemase TEM-1 β-lactamase

Human Pharmacokinetic Compatibility with Ceftazidime: Half-Life Matching

Avibactam exhibits pharmacokinetic parameters that closely mirror those of its approved partner β-lactam ceftazidime, enabling fixed-dose co-formulation and synchronized dosing intervals [1]. This pharmacokinetic compatibility is not universally observed across other BLI/β-lactam pairs and represents a practical advantage for clinical use and procurement logistics. The elimination half-life of avibactam (approximately 1.4-3.2 hours in humans) aligns with ceftazidime (approximately 2 hours), and both drugs share primarily renal elimination pathways [2]. No pharmacokinetic drug-drug interaction has been observed between ceftazidime and avibactam in preclinical models [3].

pharmacokinetics elimination half-life ceftazidime combination

PK/PD Index Distinction: fT>CT (Avibactam) vs. fAUC/MIC (Relebactam/Vaborbactam)

The PK/PD index that best describes β-lactamase inhibitor efficacy differs fundamentally among marketed agents, with implications for dosing strategy, susceptibility breakpoint interpretation, and therapeutic drug monitoring [1]. Avibactam efficacy is described by fT>CT (free drug time above a critical threshold concentration), consistent with its time-dependent inhibition mechanism and the PK/PD behavior of cephalosporin partner drugs. In contrast, relebactam and vaborbactam efficacy correlates with fAUC0-24/MIC, a fundamentally different exposure-response relationship [2]. This distinction affects how susceptibility breakpoints are established and interpreted.

pharmacokinetic/pharmacodynamic PK/PD index dose optimization

Resistance Emergence Risk: Aztreonam/Avibactam vs. Ceftazidime/Avibactam

Among avibactam-containing combinations, the risk of mutational resistance varies significantly depending on the partner β-lactam, with implications for combination selection in procurement [1]. In direct comparative mutagenesis studies, the risk of mutational resistance to aztreonam/avibactam appears smaller than for ceftazidime/avibactam [2]. For ceftazidime/avibactam, the Asp179Tyr substitution in KPC enzymes arises readily, conferring frank resistance. For aztreonam/avibactam, mutants could rarely be obtained at >4× the starting MIC, and most MIC rises were correspondingly small [3]. This differential risk profile may inform selection of avibactam-containing combinations for specific clinical or research applications.

mutational resistance KPC enzyme fitness cost

Reversible Covalent Mechanism: Recyclization Kinetics Distinguish Avibactam from Irreversible BLIs

Avibactam's reversible covalent inhibition mechanism fundamentally distinguishes it from first-generation irreversible β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) [1]. Following nucleophilic attack by the active-site serine, avibactam forms a carbamoyl-enzyme adduct, but unlike suicide inhibitors, this adduct can undergo recyclization via intramolecular attack by the urea nitrogen, regenerating the active inhibitor and releasing the enzyme intact [2]. First-generation BLIs are irreversibly hydrolyzed after acylation (turnover number >1, enzyme suicide), leading to inhibitor depletion and, critically, susceptibility to resistance mechanisms that upregulate β-lactamase expression [3]. Avibactam exhibits a partition ratio (kcat/kinact) approaching zero, meaning negligible hydrolytic turnover and prolonged enzyme inhibition.

reversible inhibition covalent adduct recyclization

Avibactam Procurement-Specific Application Scenarios Based on Quantitative Differentiation Evidence


Clinical Microbiology AST Panel Design for OXA-48-Prevalent Institutions

Institutions with documented OXA-48 carbapenemase epidemiology should prioritize avibactam-containing combination (ceftazidime/avibactam) over relebactam- or vaborbactam-based combinations for antimicrobial susceptibility testing (AST) panels. Evidence from direct comparative testing of 407 OXA-48-producing Enterobacterales isolates demonstrates that avibactam restores susceptibility with 99.5% efficacy and MIC90 of 2 mg/L, whereas relebactam and vaborbactam fail to significantly improve activity over carbapenem alone (MIC90 4 mg/L and 8 mg/L, respectively) [1]. First-generation BLIs (tazobactam, clavulanic acid) show no activity against OXA-48 and should be excluded from panels for carbapenem-resistant Enterobacterales [2].

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

Researchers performing PK/PD modeling of β-lactam/β-lactamase inhibitor combinations must account for the distinct PK/PD index governing avibactam efficacy (fT>CT), which differs fundamentally from relebactam and vaborbactam (fAUC0-24/MIC) [1]. Procurement of avibactam reference standard is essential for studies requiring time-dependent PK/PD modeling, as cross-class extrapolation from AUC-driven BLIs is pharmacologically invalid [2]. Avibactam's elimination half-life of 1.4-3.2 hours in humans and volume of distribution of 15.4-26.3 L provide validated parameters for physiologically based pharmacokinetic (PBPK) model construction [3].

β-Lactamase Inhibition Assay Development and Quality Control

For laboratories developing or validating β-lactamase inhibition assays, avibactam provides well-characterized IC50 reference values across multiple enzyme classes: TEM-1 (8 nM), P99 AmpC (80 nM), KPC-2 (38 nM), and CTX-M-15 (5 nM) [1]. These nanomolar-range potency values enable avibactam to serve as a positive control inhibitor for class A, C, and select class D β-lactamases, whereas first-generation BLIs (clavulanic acid, sulbactam, tazobactam) provide inadequate positive control performance for KPC and OXA enzymes due to their lack of inhibitory activity [2].

Mutational Resistance Studies in KPC-Producing Enterobacterales

Investigators studying resistance evolution in carbapenemase-producing Enterobacterales should consider that the risk of mutational resistance differs between avibactam-containing combinations [1]. For studies focused on aztreonam/avibactam, the lower mutational resistance risk (mutants rarely obtained at >4× starting MIC) compared with ceftazidime/avibactam (Asp179Tyr arises readily in KPC enzymes) may influence experimental design and interpretation [2]. Procurement decisions should specify which avibactam combination is most appropriate for the resistance mechanism under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avibactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.